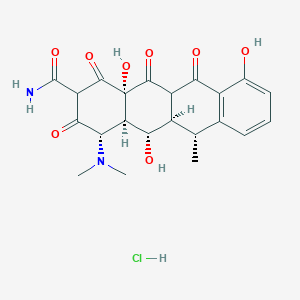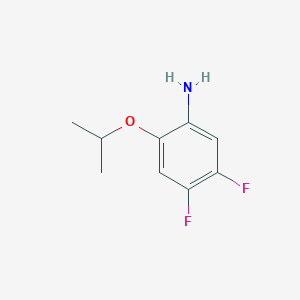
2-Aminopyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative with the chemical formula C5H5FN2O2S
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopyridine-3-sulfonyl fluoride typically involves the fluorination of 2-aminopyridine derivatives. One common method is the diazotization of 2-aminopyridine followed by fluorination using reagents such as sodium nitrite (NaNO2) and hydrofluoric acid (HF) in the presence of boron trifluoride (BF3). The reaction conditions often require low temperatures and controlled environments to ensure the stability of the intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminopyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfonamides or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
- Substituted pyridine derivatives
- Sulfonic acids
- Sulfonamides
Aplicaciones Científicas De Investigación
2-Aminopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is explored for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug discovery.
Mecanismo De Acción
The mechanism of action of 2-aminopyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate protein function, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
2-Aminopyridine: A precursor in the synthesis of 2-aminopyridine-3-sulfonyl fluoride, known for its use in drug discovery.
2-Aminopyrimidine: Another heterocyclic compound with applications in medicinal chemistry and as an antitrypanosomal agent.
Uniqueness: this compound stands out due to its unique combination of a sulfonyl fluoride group and a fluorinated pyridine ring. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
Propiedades
IUPAC Name |
2-aminopyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIDBEKQKSACDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(3,4,5-trimethoxyphenyl)propan-2-yl]carbamate](/img/structure/B8060399.png)
![tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxy-2,6-dimethylphenyl)propan-2-yl]carbamate](/img/structure/B8060409.png)

![Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate](/img/structure/B8060412.png)


![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide](/img/structure/B8060436.png)


![2-[1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060468.png)
![2-[4-(3-oxo-1H-isoindol-2-yl)oxan-4-yl]acetic acid](/img/structure/B8060472.png)
![2-[4-(3-oxo-1H-isoindol-2-yl)thian-4-yl]acetic acid](/img/structure/B8060473.png)


